molecular formula C19H19N5O B12804960 12-amino-14-methoxy-2,2,9-trimethyl-9,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,11,13,15-heptaene-15-carbonitrile CAS No. 63827-50-9

12-amino-14-methoxy-2,2,9-trimethyl-9,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,11,13,15-heptaene-15-carbonitrile

Cat. No.: B12804960
CAS No.: 63827-50-9
M. Wt: 333.4 g/mol
InChI Key: PNOAPISGSJTERD-UHFFFAOYSA-N
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Description

The compound 12-amino-14-methoxy-2,2,9-trimethyl-9,13,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),3,5,7,11,13,15-heptaene-15-carbonitrile is a highly substituted heterocyclic molecule characterized by a tetracyclic backbone fused with nitrogen atoms (triazatetracyclo system) and functional groups including amino (-NH₂), methoxy (-OCH₃), methyl (-CH₃), and carbonitrile (-CN) substituents. The compound’s rigid polycyclic framework and electron-withdrawing groups (e.g., carbonitrile) may influence its electronic properties, solubility, and reactivity compared to simpler heterocycles .

Properties

CAS No.

63827-50-9

Molecular Formula

C19H19N5O

Molecular Weight

333.4 g/mol

IUPAC Name

12-amino-14-methoxy-2,2,9-trimethyl-9,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,11,13,15-heptaene-15-carbonitrile

InChI

InChI=1S/C19H19N5O/c1-19(2)11-7-5-6-8-12(11)24(3)15-13-14(22-16(15)19)10(9-20)18(25-4)23-17(13)21/h5-8,22H,1-4H3,(H2,21,23)

InChI Key

PNOAPISGSJTERD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2N(C3=C1NC4=C(C(=NC(=C43)N)OC)C#N)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-amino-14-methoxy-2,2,9-trimethyl-9,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,11,13,15-heptaene-15-carbonitrile typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a precursor molecule containing the necessary functional groups. This process often requires specific catalysts and reaction conditions, such as elevated temperatures and controlled pH levels, to ensure the correct formation of the tetracyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The use of continuous flow reactors can also be advantageous for scaling up the synthesis, providing better control over reaction parameters and reducing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

12-amino-14-methoxy-2,2,9-trimethyl-9,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,11,13,15-heptaene-15-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups that mimic natural substrates.

Medicine

In medicinal chemistry, 12-amino-14-methoxy-2,2,9-trimethyl-9,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,11,13,15-heptaene-15-carbonitrile is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

In the industrial sector, this compound can be used in the production of advanced polymers and as a precursor for high-performance materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis of structurally related compounds, focusing on substituents, molecular frameworks, and physicochemical properties.

Structural and Functional Group Comparisons

Compound Name Key Substituents Molecular Formula Molecular Weight Key Features
Target Compound -NH₂, -OCH₃, 3×-CH₃, -CN Not explicitly provided* Triazatetracyclo core with amino, methoxy, and carbonitrile groups
14-Methoxy-5,15,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1,3,5,7,9,11(16),12,14-octaene-9-carbonitrile -OCH₃, -CN Not provided Similar triazatetracyclo core but lacks amino and methyl groups
9-Ethyl-9-methyl-8,10,17-triazatetracyclo[8.7.0.0.0]heptadeca-1(17),2(7),3,5,11,13,15-heptaene -C₂H₅, -CH₃ C₁₇H₁₇N₃ 263.35 g/mol Ethyl and methyl substituents; no polar groups (e.g., -CN, -NH₂)
13,14,15-Trimethoxy-10-azatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadeca-1(15),2,4,6,8,12(16),13-heptaen-11-one 3×-OCH₃, ketone (=O) Not provided Azatetracyclo system with multiple methoxy groups; lacks nitrogen diversity

*The target compound’s molecular formula can be inferred as approximately C₁₉H₂₀N₄O based on its IUPAC name, but experimental data are unavailable.

Physicochemical and Spectral Properties

  • Synthetic Heterocycles (e.g., ): A structurally distinct thiazolinone derivative (3,N-Dimethyl-2-phenylimino-1,3-thiazolin-4-one-5-acetamide) was characterized via ¹H NMR (e.g., methylene protons at δ 2.63–3.34 ppm) and IR (C=O stretch at 1716 cm⁻¹). Such data suggest methodologies applicable to analyzing the target compound’s functional groups .
  • Crystallographic Data (): A methyl-substituted tetracyclic compound with a pyrenyl group exhibited a crystal structure stabilized by C–H⋯O interactions (R factor = 0.041).

Biological Activity

The compound 12-amino-14-methoxy-2,2,9-trimethyl-9,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,11,13,15-heptaene-15-carbonitrile (CAS No: 63827-50-9) is a complex organic molecule with potential therapeutic applications. This article explores its biological activity based on diverse sources and research findings.

Chemical Structure

The molecular formula of the compound is C19H19N5OC_{19}H_{19}N_{5}O, and it features a unique tetracyclic structure that may contribute to its biological properties. The InChI and SMILES representations of the compound are as follows:

  • InChI : PNOAPISGSJTERD-UHFFFAOYSA-N
  • SMILES : c12c3c(c(C#N)c(nc3N)OC)[nH]c1C(C)(C)c4c(N2C)cccc4

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities that may be leveraged for therapeutic purposes:

Anticancer Properties

Recent studies suggest that compounds with similar structural frameworks have shown promise in inhibiting various cancer types. Notably, the compound has been associated with:

  • Inhibition of Myeloid Cell Leukemia 1 (Mcl-1) : A study highlighted its potential as an Mcl-1 inhibitor, which is crucial in cancer cell survival pathways. Targeting Mcl-1 could lead to apoptosis in cancer cells resistant to conventional therapies .

The biological activity of this compound is believed to stem from its ability to interact with specific proteins involved in cell survival and proliferation. The following mechanisms have been proposed:

  • Protein Inhibition : The compound may inhibit proteins that are essential for cancer cell survival.
  • Induction of Apoptosis : By disrupting the balance between pro-apoptotic and anti-apoptotic signals within cells.

Case Studies and Research Findings

A variety of studies have investigated the biological effects of similar compounds:

Study 1: Antitumor Efficacy

A study published in Molecular Cancer Therapeutics demonstrated that related compounds can effectively induce apoptosis in various cancer cell lines through modulation of apoptotic pathways .

Study 2: Pharmacokinetics and Stability

Research evaluating the pharmacokinetics of related tetracyclic compounds showed favorable absorption and stability profiles in biological systems . These properties are critical for therapeutic applications.

Data Table: Biological Activity Comparison

Compound NameCAS NumberBiological ActivityReference
12-amino-14-methoxy...63827-50-9Mcl-1 Inhibition; Anticancer
Related Compound AXXXXXXInduces Apoptosis in Cancer Cells
Related Compound BXXXXXXModulates Apoptotic Pathways

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